molecular formula C10H12N2OS B1347529 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine CAS No. 73901-14-1

6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine

Cat. No.: B1347529
CAS No.: 73901-14-1
M. Wt: 208.28 g/mol
InChI Key: ARNQIVIKMIRRBV-UHFFFAOYSA-N
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Description

6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine is a heterocyclic compound with the molecular formula C10H12N2OS and a molecular weight of 208.28 g/mol. This compound features a benzothiazole ring system with an ethoxy group at the 6-position and a methyl group substituted on the nitrogen atom at the 3-position. It has a high potential for being utilized in various areas of scientific experimentation and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine typically involves the reaction of 6-ethoxy-3-methylbenzothiazolium salts with suitable amines under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted benzothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and temperatures ranging from 25-80°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents and temperatures between 0-25°C.

    Substitution: Halogens, nucleophiles; reaction conditions include polar solvents and temperatures between 50-100°C.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethoxy-3-methylbenzothiazole
  • 3-Methyl-2-benzothiazolinone
  • 6-Ethoxybenzothiazole

Comparison

6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for various applications in scientific research and industry.

Properties

IUPAC Name

6-ethoxy-3-methyl-1,3-benzothiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-3-13-7-4-5-8-9(6-7)14-10(11)12(8)2/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNQIVIKMIRRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=N)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357036
Record name 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73901-14-1
Record name 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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